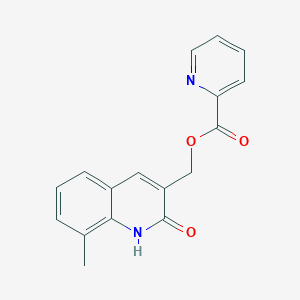

![molecular formula C22H21N3O6S2 B5557050 2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate is a useful research compound. Its molecular formula is C22H21N3O6S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 487.08717775 g/mol and the complexity rating of the compound is 878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitory Activities

A novel series of sulfonamides, including compounds with structures similar to the chemical , has been designed and synthesized for their potential inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes. These compounds were evaluated for their inhibitory potential, demonstrating significant activity against both AChE and hCA isoenzymes, indicating their potential application in treating conditions associated with these enzymes. The study highlights the synthesis process, characterized by various spectroscopic methods, and explores the compounds' pharmacokinetic properties, suggesting their suitability for further drug development (Bilginer et al., 2020).

Antimicrobial Activity

Research into sulfonamide derivatives, which share a core structural resemblance to the specified chemical, has shown promising antimicrobial properties. A series of novel compounds was synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed interesting antimicrobial activities, with some showing higher potency compared to reference drugs. Molecular modeling within the active site of dihydropteroate synthase provided insights into the binding interactions and orientation, offering a foundation for developing new antimicrobial agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

A study on benzenesulfonamide containing compounds incorporating phenyl-1,2,3-triazole moieties revealed their high effectiveness as carbonic anhydrase inhibitors. These compounds, related in function to the query chemical, showed potent inhibitory activity against several human carbonic anhydrase isoforms, important for treating glaucoma. The research included synthesis, kinetic, crystallographic, and computational investigations, demonstrating significant intraocular pressure-lowering activity in an animal model of glaucoma, underlining their potential therapeutic application (Nocentini et al., 2016).

Prodrug Development for Enhanced Solubility

Investigations into the prodrug forms of sulfonamide groups have led to the synthesis of various N-acyl derivatives of model sulfonamides, aimed at improving water solubility and pharmacokinetic profiles. This approach is relevant to enhancing the bioavailability of drugs containing the sulfonamide group, similar to the chemical . These derivatives demonstrated potential as prodrug forms, providing insights into designing better drug delivery systems (Larsen et al., 1988).

Corrosion Inhibition

Research into sulfonohydrazide derivatives for corrosion inhibition has shown that these compounds, closely related to the target chemical, exhibit good corrosion inhibitory effects for carbon steel in acidic media. Their efficiency increases with concentration, providing a promising approach for protecting industrial materials against corrosion. The study explores the relationship between molecular structure and anti-corrosion performance, contributing to the development of more effective corrosion inhibitors (Ichchou et al., 2019).

Eigenschaften

IUPAC Name |

[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-16-7-11-20(12-8-16)32(27,28)25-23-15-18-5-3-4-6-22(18)31-33(29,30)21-13-9-19(10-14-21)24-17(2)26/h3-15,25H,1-2H3,(H,24,26)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQMHZMDMCWFME-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

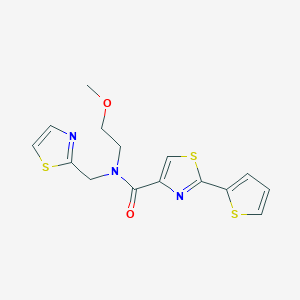

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)